
(3-Octylthiophen-2-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Octylthiophen-2-yl)Zinc bromide is an organozinc compound that features a thiophene ring substituted with an octyl group at the 3-position and a zinc bromide moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
(3-Octylthiophen-2-yl)Zinc bromide can be synthesized through the reaction of 3-octylthiophene with a zinc reagent. One common method involves the use of zinc bromide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
化学反応の分析
Types of Reactions
(3-Octylthiophen-2-yl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound are typically biaryl or diaryl compounds, depending on the nature of the halide reactant. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
(3-Octylthiophen-2-yl)Zinc bromide has several applications in scientific research:
Material Science: The compound is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Biology and Medicine: While specific biological applications are less common, derivatives of thiophene compounds have been explored for their potential biological activities.
作用機序
The mechanism by which (3-Octylthiophen-2-yl)Zinc bromide exerts its effects in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction.
類似化合物との比較
Similar Compounds
- (3-Octylthiophen-2-yl)Zinc chloride
- (3-Octylthiophen-2-yl)Zinc iodide
- (3-Octylthiophen-2-yl)Zinc fluoride
Uniqueness
(3-Octylthiophen-2-yl)Zinc bromide is unique due to its specific reactivity and stability compared to other organozinc compounds. The presence of the bromide ion can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C12H19BrSZn |
|---|---|
分子量 |
340.6 g/mol |
IUPAC名 |
bromozinc(1+);3-octyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C12H19S.BrH.Zn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
PJVVDRLQSAQKJY-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC1=[C-]SC=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)

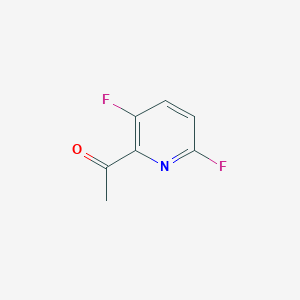

![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
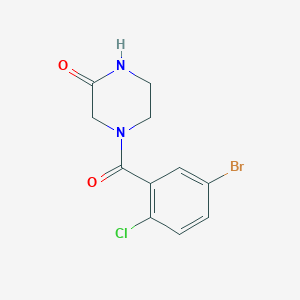
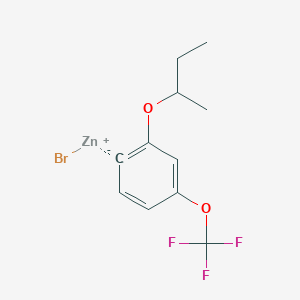
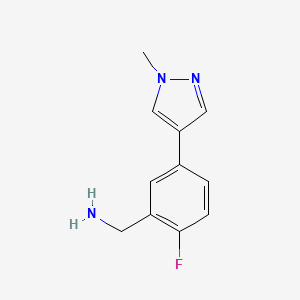
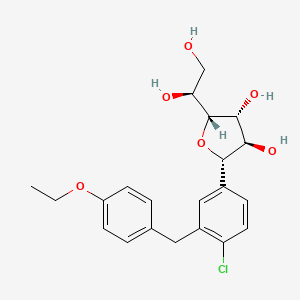
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
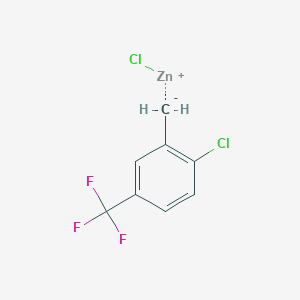
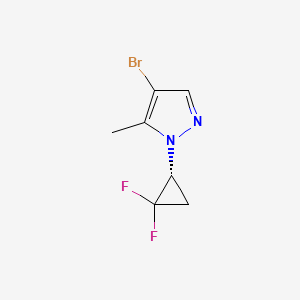
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
